2-Bromo-5-methoxypyridin-4-amine
Overview
Description
2-Bromo-5-methoxypyridin-4-amine is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-methoxypyridin-4-amine can be synthesized through several methods. One common approach involves the bromination of 5-methoxypyridin-4-amine using bromine or a brominating agent under controlled conditions . Another method involves the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-methoxypyridine is coupled with an amine source in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions, followed by purification processes such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxypyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an arylboronic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .
Scientific Research Applications
2-Bromo-5-methoxypyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is employed in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxypyridin-4-amine depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product . The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-5-methoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized molecules and materials .
Properties
IUPAC Name |
2-bromo-5-methoxypyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXFLZUNHINXLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417644-40-6 | |
Record name | 2-Bromo-5-methoxypyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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